molecular formula C13H18N2 B12816684 (3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole

(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B12816684
M. Wt: 202.30 g/mol
InChI Key: LODPYENASSOOBD-CHWSQXEVSA-N
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Description

(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic nitrogen-containing heterocycle. This compound is notable for its unique structural features, which include a fused pyrrole and pyrrolidine ring system. The presence of the benzyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    1H-Pyrazolo[3,4-b]pyridine: A bicyclic compound with similar structural features.

Uniqueness

(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole is unique due to its fused ring system and the presence of a benzyl group. This combination of features is not commonly found in other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(3aR,6aS)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-7-6-12-8-14-9-13(12)15/h1-5,12-14H,6-10H2/t12-,13-/m1/s1

InChI Key

LODPYENASSOOBD-CHWSQXEVSA-N

Isomeric SMILES

C1CN([C@H]2[C@H]1CNC2)CC3=CC=CC=C3

Canonical SMILES

C1CN(C2C1CNC2)CC3=CC=CC=C3

Origin of Product

United States

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